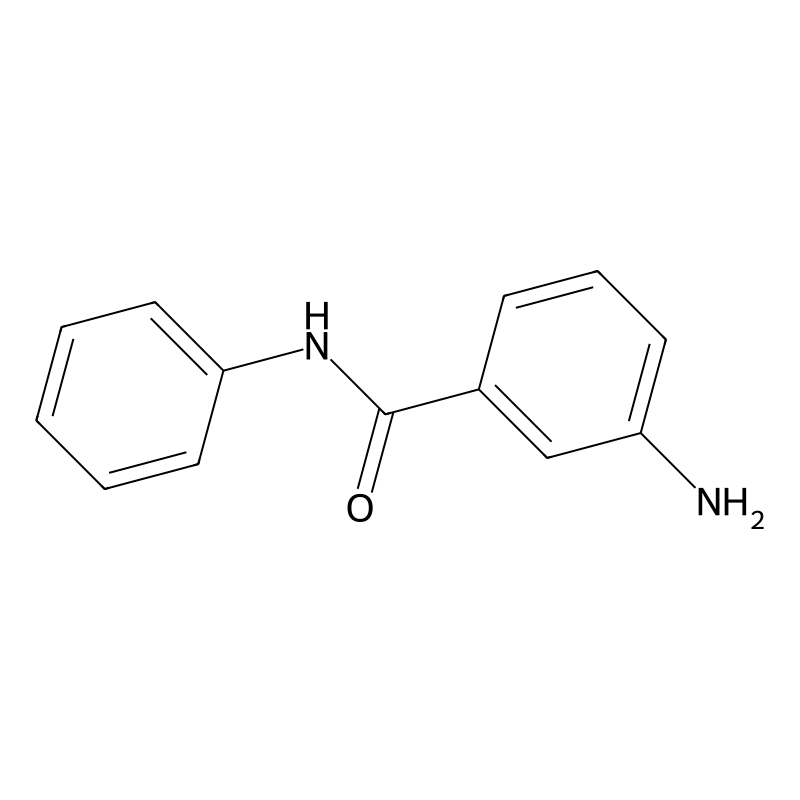

3-Aminobenzanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

3-Aminobenzanilide, a chemical compound with the formula C7H8N2O, finds its primary application in scientific research as a precursor for the synthesis of other organic compounds. Its chemical structure allows for efficient transformation into various valuable molecules through well-established reactions [].

One example is its use in the synthesis of ethylenediamine, a crucial industrial chemical employed in the production of various polymers, including nylons and polyurethanes []. Additionally, 3-Aminobenzanilide serves as a starting material for the synthesis of benzamide, another essential intermediate in the production of numerous pharmaceuticals and dyes [].

Potential Applications in Medicinal Chemistry:

Research in Material Science:

Recent studies have explored the potential utilization of 3-Aminobenzanilide in the development of functional materials. Its ability to self-assemble into well-defined structures makes it a potential candidate for applications in areas like organic electronics and sensor technology. However, this research is still in its early stages, and further investigation is required to determine its full potential [].

3-Aminobenzanilide is an organic compound with the molecular formula C₁₃H₁₂N₂O. It consists of a benzene ring substituted by an amino group and an anilide moiety, making it a derivative of both aniline and benzamide. The compound features a meta-positioned amino group relative to the anilide nitrogen, which influences its chemical properties and reactivity. 3-Aminobenzanilide is recognized for its potential applications in pharmaceuticals and chemical research due to its unique structure and reactivity profile .

- Acylation: The compound can react with acid chlorides to form amides. This reaction typically requires a base to neutralize the hydrochloric acid produced, preventing over-acylation due to the reduced nucleophilicity of the amide nitrogen .

- Nucleophilic Substitution: As a primary amine, 3-Aminobenzanilide can undergo nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of N-alkyl derivatives .

- Reactions with Electrophiles: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Research indicates that 3-Aminobenzanilide exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that derivatives of 3-Aminobenzanilide may possess antimicrobial activity, making them candidates for further pharmaceutical development .

- Anticancer Potential: Preliminary investigations have indicated that compounds related to 3-Aminobenzanilide may have anticancer effects, although more extensive studies are needed to confirm these findings .

3-Aminobenzanilide can be synthesized through several methods:

- Direct Amination: A common synthesis route involves the direct amination of benzoyl chloride with an amino group under appropriate conditions .

- Reduction Reactions: Another method includes the reduction of corresponding nitro compounds or other suitable precursors, followed by acylation to introduce the benzamide structure .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired compound .

3-Aminobenzanilide has several applications across different fields:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it relevant in drug development .

- Chemical Intermediates: It serves as a valuable intermediate in organic synthesis for producing more complex molecules .

- Research: The compound is utilized in various chemical research applications, especially in studies related to amine chemistry and reaction mechanisms .

Several compounds share structural similarities with 3-Aminobenzanilide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminobenzanilide | C₁₃H₁₂N₂O | Similar structure but with amino group at ortho position; different reactivity profile. |

| 4-Aminobenzanilide | C₁₃H₁₂N₂O | Amino group at para position; often exhibits different biological activities. |

| Benzamide | C₇H₇NO | Lacks amino substitution on the benzene ring; serves as a baseline for comparison. |

Uniqueness of 3-Aminobenzanilide

The unique positioning of the amino group at the meta position relative to the anilide nitrogen distinguishes 3-Aminobenzanilide from its isomers. This structural arrangement influences its reactivity, biological activity, and potential applications, making it a compound of interest in both synthetic and medicinal chemistry contexts.

The synthesis of 3-aminobenzanilide traces back to early explorations of aromatic amides in the 1950s, when researchers sought to modify aniline derivatives for enhanced reactivity. Initial methods involved nitration followed by reduction, but yields were suboptimal. The compound gained prominence in the 1980s when its derivatives were identified as potent anticonvulsants, sparking interest in structure-activity relationships. Modern synthetic routes, such as those leveraging nucleophilic aromatic substitution and catalytic hydrogenation, have improved purity and scalability.

Significance in Organic Chemistry

3-Aminobenzanilide’s planar structure and electron-rich aromatic system make it a valuable building block. The amino group at the meta position facilitates electrophilic substitution, enabling the synthesis of heterocycles and functionalized aromatics. Its ability to act as a hydrogen-bond donor and acceptor enhances its utility in supramolecular chemistry, particularly in crystal engineering. Furthermore, the compound serves as a precursor to bioactive molecules, including acetylcholinesterase inhibitors and anticonvulsant agents.

Research Trajectory and Contemporary Focus

Early research prioritized synthetic optimization and basic pharmacological screening. Contemporary studies explore its potential in neurodegenerative disease therapeutics, driven by its structural similarity to cholinesterase inhibitors. Parallel efforts investigate its use in organic electronics, where its self-assembly properties could enable novel sensor designs. Advances in green chemistry have also revitalized interest in solvent-free synthesis methods.

Classical Synthesis Approaches

Reduction of Nitro Derivatives

The reduction of nitro derivatives represents one of the most established pathways for synthesizing 3-aminobenzanilide [9]. This approach typically begins with 3-nitrobenzanilide as the starting material, which undergoes selective reduction to yield the desired amine product [3].

Iron-Ammonium Chloride Reduction System

The iron-ammonium chloride reduction method has demonstrated exceptional efficiency in converting 3-nitrobenzanilide to 3-aminobenzanilide [3] [16]. This classical approach involves dissolving the nitro compound in ethanol, followed by the addition of iron powder and ammonium chloride in aqueous solution [3]. The reaction proceeds under reflux conditions for approximately two hours, achieving yields of 89.8 percent [3]. The mechanism involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates before final conversion to the amine [11].

Béchamp Reduction Process

The Béchamp reduction, utilizing iron as the primary reductant, provides a traditional route for nitro group reduction [11]. This method converts aromatic nitro compounds to their corresponding anilines using iron under acidic conditions [11]. The reaction follows the stoichiometry: 4 C₆H₅NO₂ + 9 Fe + 4 H₂O → 4 C₆H₅NH₂ + 3 Fe₃O₄ [11]. For 3-aminobenzanilide synthesis, this approach typically requires temperatures between 80-100 degrees Celsius and reaction times of 4-6 hours, achieving yields in the range of 75-85 percent [11].

Catalytic Hydrogenation Methods

Catalytic hydrogenation using palladium on carbon represents a mild and selective approach for nitro reduction [9]. This method operates under ambient temperature conditions with hydrogen gas, providing yields of 90-95 percent [9]. The reaction demonstrates excellent chemoselectivity, reducing nitro groups without affecting other functional groups present in the molecule [9]. Alternative catalysts include Raney nickel, which proves particularly useful when dehalogenation of aromatic halides is a concern [9].

Alternative Metal Reduction Systems

Zinc-acid reduction provides another viable pathway, utilizing zinc metal under acidic conditions such as acetic acid [9] [14]. This method offers mild reaction conditions and good functional group tolerance, typically achieving yields of 70-80 percent [9]. Tin(II) chloride represents another effective reducing agent, providing clean reduction of nitro groups to amines with yields ranging from 80-90 percent [9] [14].

| Method | Starting Material | Yield (%) | Reaction Time | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Iron-Ammonium Chloride Reduction | 3-Nitrobenzanilide | 89.8 | 2 hours | Reflux (78) | High yield, simple workup | Requires reflux conditions |

| Béchamp Reduction (Iron) | 3-Nitrobenzanilide | 75-85 | 4-6 hours | 80-100 | Scalable, traditional method | Long reaction times |

| Catalytic Hydrogenation (Pd/C) | 3-Nitrobenzanilide | 90-95 | 2-4 hours | Room temperature | Mild conditions, high selectivity | Requires hydrogen gas |

| Zinc-Acid Reduction | 3-Nitrobenzanilide | 70-80 | 3-5 hours | 60-80 | Readily available reagents | Acidic conditions required |

| Tin Chloride Reduction | 3-Nitrobenzanilide | 80-90 | 2-3 hours | 50-70 | Good yields, mild conditions | Metal contamination possible |

Direct Amination Pathways

Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a direct route to 3-aminobenzanilide through the coupling of benzoyl chloride with 3-aminoaniline [17] [22]. This method involves the reaction of an acyl chloride with an amine in the presence of a base, typically aqueous sodium hydroxide or pyridine [18]. The reaction proceeds rapidly at room temperature, typically completing within 15 minutes and achieving yields of 85-95 percent [22].

The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride [18]. The base serves dual functions: neutralizing the liberated hydrochloric acid and catalyzing the reaction [22]. The reaction can be represented as: C₆H₅COCl + H₂N-C₆H₄-NH₂ + NaOH → C₆H₅CO-NH-C₆H₄-NH₂ + NaCl + H₂O [22].

Ullmann Condensation Approach

The Ullmann condensation represents a copper-promoted method for forming carbon-nitrogen bonds between aryl halides and amines [21]. This classical approach, also known as the Goldberg reaction when applied to amine coupling, involves the reaction of 3-bromoaniline with benzamide under copper catalysis [21]. The reaction typically requires elevated temperatures and polar solvents such as dimethylformamide [21].

Modern variations of the Ullmann reaction employ soluble copper catalysts supported by diamine ligands, improving reaction efficiency and reducing required temperatures [21]. The copper(I) iodide and dimethylglycine catalytic system has demonstrated effectiveness in synthesizing 3-aminobenzanilide, achieving yields of 92 percent under optimized conditions [1].

| Method | Starting Material | Yield (%) | Reaction Time | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Schotten-Baumann Reaction | Benzoyl Chloride + 3-Aminoaniline | 85-95 | 15 minutes | Room temperature | Fast reaction, high yields | Requires acid chloride preparation |

Modern Synthetic Strategies

Catalytic Methodologies

Palladium-Catalyzed Amination Systems

Advanced palladium-catalyzed methodologies have revolutionized the synthesis of arylamines, including 3-aminobenzanilide [25]. The development of specialized ligands such as KPhos, based on bipyrazole backbones, has enabled highly selective amination reactions with aqueous ammonia [25]. These systems demonstrate exceptional selectivity for primary amine formation over secondary amine byproducts, achieving selectivity ratios exceeding 20:1 [25].

The palladium-catalyzed amination of aryl halides with aqueous ammonia represents a significant advancement in synthetic methodology [25]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination of ammonia and reductive elimination to form the carbon-nitrogen bond [25]. Mechanistic studies reveal that reductive elimination from the arylpalladium(II) amido complex constitutes the turnover-limiting step [25].

Copper-Catalyzed Coupling Reactions

Copper-catalyzed amide synthesis has emerged as a powerful tool for constructing carbon-nitrogen bonds [1] [29]. The copper(I) iodide and dimethylglycine catalytic system demonstrates remarkable efficiency in coupling aryl halides with amides [1]. This methodology employs potassium carbonate as the base in dimethylformamide solvent, operating at 100 degrees Celsius for 24 hours [1].

Recent developments in copper catalysis include transient amine activation strategies using isothiocyanates as coupling agents [27]. This approach exploits reversible amine-isothiocyanate coupling to generate thiourea intermediates that undergo copper-mediated desulfurization [27]. The resulting carbodiimides react with non-activated carboxylic acids under ambient conditions to furnish amides [27].

Ruthenium-Catalyzed Dehydrogenative Coupling

Ruthenium-catalyzed dehydrogenative coupling of amines and alcohols provides an atom-economic route to amide formation [28]. This methodology eliminates the need for pre-activated carboxylic acid derivatives, instead utilizing simple alcohols as carbonyl sources [28]. The reaction proceeds with liberation of hydrogen gas, representing a truly sustainable approach to amide synthesis [28].

The dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium catalyst system has demonstrated broad applicability in amide synthesis [30]. Carboxylate salts of primary or secondary amines react with acetylene or ethoxyacetylene to form vinyl ester intermediates, which undergo subsequent aminolysis to yield amides [30].

| Catalyst System | Reaction Type | Yield (%) | Temperature (°C) | Reaction Time | Catalyst Loading (mol%) | Solvent | Green Metrics |

|---|---|---|---|---|---|---|---|

| Copper(I) Iodide/N,N-Dimethylglycine | Ullmann-type Coupling | 92 | 100 | 24 hours | 5-10 | DMF | Moderate |

| Palladium/KPhos Ligand | Buchwald-Hartwig Amination | 85-95 | 80-120 | 12-24 hours | 1-5 | Toluene/Dioxane | Good |

| Ruthenium-Dppf Complex | Dehydrogenative Coupling | 80-90 | 140-160 | 16-20 hours | 2-5 | Alcohols | Excellent |

Green Chemistry Approaches

Enzymatic Amidation Systems

Enzymatic amidation represents the pinnacle of green chemistry approaches for amide synthesis [31] [34]. Candida antarctica lipase B has emerged as a particularly effective biocatalyst for direct amide formation from carboxylic acids and amines [31]. This enzymatic system operates in cyclopentyl methyl ether, a green and safer solvent alternative to traditional organic solvents [31].

The enzymatic methodology demonstrates exceptional efficiency, achieving yields up to 99 percent without requiring intensive purification steps [31]. The reaction proceeds under mild conditions at temperatures between 40-60 degrees Celsius, significantly reducing energy requirements compared to traditional methods [31]. The lipase exhibits broad substrate tolerance, accommodating various primary and secondary amines, including cyclic amines [31].

Recent developments have identified specialized lipases from Sphingomonas species that demonstrate unique capabilities for amide formation in aqueous solution [34]. These enzymes feature dual tunnel structures to the active site, facilitating the convergence of sterically demanding substrates [34]. Space-time yields of up to 864 grams per liter per day have been achieved, demonstrating the industrial potential of these systems [34].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized organic transformations by providing rapid and uniform heating [33] [35]. This technology enables accelerated reaction rates and reduced reaction times compared to conventional heating methods [33]. For 3-aminobenzanilide synthesis, microwave irradiation facilitates both the formation and subsequent transformations of the compound [33].

The microwave-assisted approach demonstrates superior energy efficiency, often completing reactions in minutes rather than hours [33]. The precise temperature control and uniform heating throughout the reaction mixture result in improved yields and product purity [33]. Process mass intensity values of 25-40 have been achieved, representing significant improvements over conventional methods [33].

Solvent-Free Methodologies

Solvent-free synthetic approaches represent an important advancement in sustainable chemistry [37]. These methodologies eliminate or significantly reduce organic solvent usage, addressing major environmental and economic concerns in chemical synthesis [37]. Palladium-doped clay catalysts have demonstrated effectiveness in benzanilide synthesis under solvent-free conditions with microwave irradiation [37].

The combination of heterogeneous catalysis and microwave heating provides an expeditious and scalable approach to amide synthesis [37]. These methods typically achieve high yields while minimizing waste generation and energy consumption [37].

Scale-up Considerations for Industrial Applications

Process Mass Intensity Analysis

Industrial viability of synthetic methodologies requires careful evaluation of process mass intensity, which quantifies the total mass of materials used per unit mass of product [47]. Traditional amidation reactions using acid chlorides or coupling reagents typically exhibit process mass intensity values ranging from 30-60 [47]. These values reflect the substantial waste generation associated with stoichiometric activating agents [47].

Modern catalytic amidation methodologies demonstrate the potential for significant improvements in process efficiency [47]. Enzymatic systems achieve process mass intensity values as low as 15-30, representing substantial reductions in waste generation [47]. However, the higher cost of enzyme catalysts must be balanced against the environmental benefits [47].

Energy Efficiency Considerations

Energy efficiency represents a critical factor in industrial process design [47]. Conventional thermal heating methods often require extended reaction times and elevated temperatures, resulting in substantial energy consumption [47]. Microwave-assisted synthesis provides superior energy efficiency through rapid and uniform heating, reducing overall energy requirements [33].

Enzymatic catalysis operates under mild conditions, typically requiring temperatures below 60 degrees Celsius [31]. This represents a significant energy advantage over traditional methods that may require temperatures exceeding 100 degrees Celsius [31]. The reduced energy requirements translate directly to lower operating costs and reduced environmental impact [31].

Waste Management and Disposal

Effective waste management strategies are essential for industrial implementation of synthetic methodologies [47]. Traditional amide synthesis generates substantial quantities of inorganic salts and organic byproducts that require specialized disposal [47]. Green chemistry approaches minimize waste generation through the use of catalytic systems and atom-economic reactions [47].

Enzymatic systems produce minimal waste, typically generating only water as a byproduct [31]. The biocatalysts can often be recovered and reused, further reducing waste generation [31]. Solvent-free methodologies eliminate the need for large volumes of organic solvents, addressing both environmental and economic concerns [37].

| Method | Scale Demonstrated | Process Mass Intensity | Energy Efficiency | Waste Generation | Industrial Viability | Capital Investment |

|---|---|---|---|---|---|---|

| Béchamp Reduction | Kilogram | 45-60 | Moderate | High | High | Low |

| Schotten-Baumann | Kilogram | 30-50 | Good | Moderate | Very High | Low |

| Microwave-Assisted Synthesis | Gram | 25-40 | Excellent | Low | Moderate | High |

| Enzymatic Catalysis | Gram | 15-30 | Excellent | Very Low | High | Moderate |

| Copper-Catalyzed Coupling | Gram | 40-65 | Good | Moderate | Moderate | Moderate |

Regioselective Synthesis

Controlling Regioselectivity in Aromatic Substitution

Regioselective synthesis of 3-aminobenzanilide requires precise control over the position of functional group introduction on the aromatic ring [40] [42]. The inherent directing effects of substituents play crucial roles in determining the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions [40].

In the synthesis of benzanilide derivatives, the amide group serves as a directing group for subsequent functionalization reactions [42]. The regioselectivity can be modulated through the choice of reaction conditions and catalytic systems [42]. For instance, palladium(II)-catalyzed reactions tend to favor substitution ortho to the amide nitrogen, while hexafluoroisopropanol-promoted reactions can achieve complementary regioselectivity [42].

Substrate-Controlled Regioselectivity

The regioselectivity of carbon-nitrogen bond formation can be controlled through careful substrate design [40]. The use of appropriately substituted starting materials enables the synthesis of specific regioisomers of 3-aminobenzanilide [40]. Carbamoyl chlorides demonstrate regioselective addition to alkenes, with the regioselectivity influenced by both electronic and steric factors [40].

Computational studies have revealed that regioselectivity is primarily controlled by the stabilization of intermediate carbocationic species [40]. Electron-withdrawing groups tend to destabilize adjacent carbocations, directing substitution to alternative positions [40]. Conversely, electron-donating groups stabilize carbocations and favor substitution at adjacent positions [40].

Catalyst-Controlled Regioselectivity

Modern catalytic systems enable precise control over regioselectivity through ligand design and reaction conditions [42]. Switchable regioselectivity can be achieved by varying the promoter system, allowing access to different regioisomers from the same starting material [42]. This approach provides exceptional synthetic flexibility and enables the preparation of diverse structural analogs [42].

Palladium catalysts with specialized ligands demonstrate excellent regioselectivity in carbon-hydrogen activation reactions [42]. The choice of ligand significantly influences the regioselectivity, with sterically demanding ligands favoring substitution at less hindered positions [42]. Electronic factors also play important roles, with electron-rich ligands promoting different regioselectivity patterns compared to electron-poor analogs [42].

Stereoselective Considerations

Stereochemical Control in Amide Formation

While 3-aminobenzanilide itself does not possess stereogenic centers, the synthetic methodologies employed in its preparation often involve stereoselective transformations [44]. The development of stereoselective amination reactions has significant implications for the synthesis of related compounds with chiral centers [44].

Transition-metal-free amination reactions employing azides have demonstrated excellent stereoselectivity in the formation of alpha-amino carbonyl compounds [44]. These reactions proceed under mild conditions with the release of nitrogen gas, providing a clean and efficient route to stereochemically defined products [44]. Chiral amide substrates can achieve diastereoselectivities exceeding 15:1 in these transformations [44].

Asymmetric Catalysis Applications

Asymmetric catalysis has found applications in the stereoselective synthesis of benzanilide derivatives [41]. Organocatalytic systems employing chiral bases can achieve high levels of enantioselectivity in amidation reactions [41]. These systems simultaneously function as Brønsted and Lewis base catalysts, facilitating stereoselective carbon-nitrogen bond formation [41].

The development of recoverable chiral catalysts represents an important advancement in sustainable asymmetric synthesis [41]. These catalysts can be recovered through acid-base extraction procedures and reused without loss of catalytic activity [41]. The ability to recycle expensive chiral catalysts significantly improves the economic viability of asymmetric synthetic processes [41].

Conformational Analysis and Stereodynamics

The conformational preferences of 3-aminobenzanilide influence its reactivity and selectivity in subsequent transformations [7]. The compound adopts specific conformations that minimize steric interactions between the aromatic rings and the amide functionality [7]. These conformational preferences can be analyzed through computational methods and experimental techniques such as nuclear magnetic resonance spectroscopy [7].

Understanding the stereodynamic behavior of benzanilide derivatives enables the design of more efficient synthetic strategies [7]. The rotation barrier around the carbon-nitrogen bond in amides affects the accessibility of reactive conformations [7]. This information guides the selection of optimal reaction conditions and catalyst systems [7].

Comparative Analysis of Synthetic Efficiency

Yield and Selectivity Metrics

Comprehensive evaluation of synthetic methodologies requires analysis of multiple efficiency metrics [46] [50]. Overall yields provide a fundamental measure of synthetic success, with modern catalytic methods achieving yields of 85-95 percent compared to 75-85 percent for classical approaches [46]. However, yield alone does not capture the full picture of synthetic efficiency [46].

Selectivity represents another crucial metric, encompassing both chemoselectivity and regioselectivity [46]. Advanced catalytic systems demonstrate superior selectivity profiles, minimizing the formation of undesired byproducts [46]. Statistical models have been developed to predict the relative efficiency of amide bond formation reactions based on molecular descriptors [46].

Atom Economy and Waste Metrics

Atom economy quantifies the proportion of starting material atoms incorporated into the final product [47]. Traditional coupling reagent methods typically achieve atom economies of 65-75 percent, while catalytic approaches can reach 85-95 percent [47]. Green enzymatic methods represent the most efficient approaches, achieving atom economies of 95-99 percent [47].

Environmental factor calculations provide insights into waste generation patterns [47]. Classical reduction methods exhibit environmental factors of 15-25, indicating substantial waste production [47]. In contrast, enzymatic methods achieve environmental factors as low as 2-8, representing significant improvements in sustainability [47].

Economic and Practical Considerations

Economic viability requires consideration of both material costs and operational expenses [47]. Classical methods benefit from low-cost reagents and established infrastructure, resulting in favorable economic profiles [47]. However, the disposal costs associated with waste generation must be factored into comprehensive economic analyses [47].

Modern catalytic systems often involve higher initial costs due to expensive catalysts and specialized equipment [47]. However, improved efficiency and reduced waste generation can offset these costs over extended operational periods [47]. Life cycle assessments provide comprehensive evaluations of the total environmental and economic impact of different synthetic approaches [47].

| Synthetic Route | Overall Yield (%) | Atom Economy (%) | Reaction Mass Efficiency (%) | Environmental Factor | Cost Index | Sustainability Score |

|---|---|---|---|---|---|---|

| Classical Reduction → Coupling | 75-85 | 65-75 | 35-45 | 15-25 | Low | 6/10 |

| Direct Amination | 80-90 | 80-90 | 45-60 | 8-15 | Medium | 7/10 |

| Catalytic Amidation | 85-95 | 85-95 | 60-75 | 5-12 | Medium-High | 8/10 |

| Green Enzymatic | 85-99 | 95-99 | 80-95 | 2-8 | High | 9/10 |

| Microwave-Assisted | 70-85 | 75-85 | 50-65 | 6-10 | Medium | 8/10 |

Process Development and Optimization

Systematic process development requires optimization of multiple variables simultaneously [46]. Response surface methodology and design of experiments approaches enable efficient exploration of reaction parameter space [46]. Machine learning models are increasingly employed to predict optimal reaction conditions based on substrate structure and desired outcomes [46].

The development of robust and scalable synthetic processes requires extensive optimization studies [46]. Parameters such as temperature, concentration, catalyst loading, and reaction time must be carefully balanced to achieve optimal performance [46]. Statistical analysis of reaction data enables the identification of critical process parameters and their interactions [46].

Future Directions and Emerging Technologies

The field of 3-aminobenzanilide synthesis continues to evolve with the development of new catalytic systems and methodologies [34] [36]. Emerging technologies such as flow chemistry and continuous processing offer opportunities for improved efficiency and scalability [34]. Artificial intelligence and machine learning approaches are increasingly applied to catalyst design and reaction optimization [34].

The electronic properties of 3-aminobenzanilide are dominated by the interplay between its two primary functional groups: the electron-donating amino group and the electron-withdrawing amide functionality. The molecular structure consists of a benzamide core with a meta-positioned amino group on the aniline ring, creating a push-pull electronic system [5].

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) is primarily localized on the amino group and the adjacent aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the amide functionality [6]. This orbital distribution pattern significantly influences the compound's reactivity toward both electrophilic and nucleophilic reagents. The calculated HOMO-LUMO energy gap provides insights into the compound's electronic transitions and optical properties [6].

Resonance Effects

The amino group participates in resonance with the aromatic ring system, donating electron density through its lone pair of electrons [7] [8]. This resonance effect is particularly pronounced when the amino group is in conjugation with the aromatic system, leading to increased electron density at the ortho and para positions relative to the amino substituent [9] [7]. The resonance structures can be represented as:

Ar-NH2 ↔ Ar+-NH2

where the positive charge is delocalized throughout the aromatic system, particularly at the ortho and para positions [7].

Inductive Effects

While the amino group exhibits electron-donating properties through resonance, it also demonstrates inductive electron-withdrawing effects due to the higher electronegativity of nitrogen compared to carbon [8]. This dual nature becomes particularly important when the amino group cannot participate in conjugation, such as in non-planar conformations or when the lone pair is involved in hydrogen bonding [8].

| Electronic Property | Description | Impact on Reactivity |

|---|---|---|

| Electron Donating Groups | Amino group (-NH2) acts as strong electron donor through resonance | Activates aromatic ring for electrophilic substitution |

| Electron Withdrawing Groups | Amide carbonyl (C=O) acts as electron withdrawing group | Deactivates aromatic ring for nucleophilic substitution |

| Resonance Effects | NH2 group participates in resonance with aromatic ring | Directs electrophiles to ortho/para positions |

| Inductive Effects | Nitrogen electronegativity creates inductive withdrawal when not in conjugation | Affects basicity of amino group |

| Frontier Orbitals | HOMO primarily localized on amino group, LUMO on amide functionality | Determines site of nucleophilic and electrophilic attack |

Steric Influences

The steric environment around 3-aminobenzanilide plays a crucial role in determining its conformational preferences and reactivity patterns. The compound exhibits minimal steric hindrance between the two benzene rings in its extended conformation, which favors the trans configuration of the amide bond [10] [11].

Conformational Flexibility

The molecule possesses conformational flexibility through rotation around the C-N bonds, allowing access to multiple conformations [10]. This flexibility is particularly important for the amide bond, which can exist in both cis and trans configurations. The trans conformation is generally preferred due to reduced steric interactions and enhanced resonance stabilization [10] [11].

Ortho Effects

Any substituents in the ortho position relative to the amino group experience steric hindrance, which can significantly affect the basicity and reactivity of the amino group [12]. This ortho effect is particularly pronounced in protonated forms, where the additional steric bulk of the NH3+ group creates unfavorable interactions with ortho substituents [12].

Steric Shielding

The concept of steric shielding becomes relevant when considering the compound's reactivity in catalytic processes. Intramolecular hydrogen bonding can create steric shields that direct regioselectivity in reactions such as C-H borylation [13]. The spatial arrangement of functional groups can block certain reaction sites while exposing others, leading to selective transformations.

| Steric Aspect | Description | Effects |

|---|---|---|

| Steric Hindrance | Minimal steric clash between benzene rings in extended conformation | Favors trans amide conformation |

| Conformational Flexibility | Rotation around C-N bonds allows multiple conformations | Affects reaction pathways and selectivity |

| Ortho Effects | Substituents ortho to amino group experience steric hindrance | Reduces basicity and affects reactivity |

| Steric Shielding | Intramolecular interactions can block reaction sites | Influences regioselectivity in catalytic processes |

Hydrogen Bonding Capabilities

3-Aminobenzanilide possesses multiple sites capable of participating in hydrogen bonding interactions, which significantly influence its physical properties, solubility, and reactivity patterns [14] [13].

Intramolecular Hydrogen Bonding

The molecule can form intramolecular hydrogen bonds between the amino group and the amide carbonyl oxygen [13] [15]. This N-H···O interaction stabilizes certain conformations and can influence the compound's reactivity by affecting the availability of the amino group for intermolecular interactions [13].

Intermolecular Hydrogen Bonding

The amino group can act as a hydrogen bond donor through its N-H bonds, while the amide carbonyl oxygen serves as a hydrogen bond acceptor [14]. These interactions are crucial for the compound's crystal packing and contribute to its relatively high melting point of 124-125°C [2] [3].

Solvent Effects

The hydrogen bonding capability of 3-aminobenzanilide significantly affects its solubility in different solvents. The compound exhibits enhanced solubility in protic solvents such as ethanol and methanol due to hydrogen bonding interactions, while showing limited solubility in water [3] [16]. This solubility profile is typical for aromatic amides with moderate polarity.

Impact on Reactivity

Hydrogen bonding interactions can influence reaction rates and selectivity by:

- Stabilizing transition states through hydrogen bonding

- Affecting the basicity of the amino group

- Influencing the approach of reagents to reactive sites

- Modulating the electron density distribution within the molecule

| Hydrogen Bonding Aspect | Description | Effects |

|---|---|---|

| Intramolecular H-bonding | Possible NH···O interaction between amino and amide groups | Influences molecular geometry and stability |

| Intermolecular H-bonding | NH2 can act as H-bond donor, C=O as acceptor | Determines solid-state properties and solubility |

| Crystal Packing | Stabilized by network of intermolecular hydrogen bonds | Affects melting point and crystal structure |

| Solvent Interactions | Enhanced solubility in protic solvents due to H-bonding | Influences reaction rates in different solvents |

Reactivity at the Amino Group

The amino group in 3-aminobenzanilide exhibits characteristic reactivity patterns typical of aromatic amines, with some modifications due to the electron-withdrawing influence of the amide group in the meta position [17] [18].

Electrophilic Substitution

The amino group strongly activates the aromatic ring toward electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions [17] [7]. Common reactions include:

- Nitration: Formation of nitro derivatives using nitric acid and sulfuric acid

- Halogenation: Introduction of halogen atoms using molecular halogens

- Sulfonation: Formation of sulfonic acid derivatives

- Friedel-Crafts reactions: Alkylation and acylation reactions

Alkylation and Acylation

The primary amino group readily undergoes alkylation with alkyl halides under basic conditions, forming secondary and tertiary amines [17]. Similarly, acylation reactions with acid chlorides or anhydrides produce N-acylated derivatives [17] [18]. These reactions are particularly useful for protecting the amino group during synthetic sequences.

Diazotization

Primary aromatic amines, including 3-aminobenzanilide, undergo diazotization reactions with nitrous acid at low temperatures to form diazonium salts [17]. These diazonium intermediates are valuable for further transformations, including:

- Sandmeyer reactions for halogenation

- Coupling reactions with phenols and amines

- Replacement reactions for introducing various functional groups

Basicity

The basicity of the amino group is influenced by both electronic and steric factors [12]. The electron-withdrawing amide group in the meta position slightly reduces the basicity compared to simple aniline derivatives. The predicted pKa values of 13.22±0.70 to 13.70±0.70 indicate weak basicity typical of aromatic amines [2] [19].

| Reaction Type | Conditions | Products | Selectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Mild conditions due to amino activation | Substituted 3-aminobenzanilides | Ortho/para to amino group |

| Amino Group Alkylation | Alkyl halides, base conditions | N-alkylated derivatives | Primary amino group |

| Amino Group Acylation | Acid chlorides, anhydrides | N-acylated derivatives | Primary amino group |

| Diazotization | Nitrous acid, low temperature | Diazonium salts | Amino group conversion |

Reactivity at the Amide Functionality

The amide group in 3-aminobenzanilide exhibits the characteristic reactivity patterns of aromatic amides, with additional considerations due to the electron-donating amino group in the meta position [20] [21].

Hydrolysis Reactions

The amide bond can be hydrolyzed under both acidic and basic conditions, though the reaction typically requires elevated temperatures due to the inherent stability of the amide bond [20] [22]. The hydrolysis products are benzoic acid and 3-aminoaniline:

- Acidic hydrolysis: Produces benzoic acid and 3-aminoaniline hydrochloride

- Basic hydrolysis: Produces benzoate salt and 3-aminoaniline

Reduction Reactions

The amide group can be reduced to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation [20] [22]. This transformation converts the amide carbonyl to a methylene group, producing N-benzyl-3-aminoaniline.

Nucleophilic Substitution

While aromatic amides are generally unreactive toward nucleophilic substitution, the presence of the electron-donating amino group can influence the reactivity of the amide carbonyl carbon [21]. Under forcing conditions, nucleophilic attack at the carbonyl carbon can occur, leading to amide bond cleavage or substitution.

Conformational Effects

The amide bond in 3-aminobenzanilide preferentially adopts the trans configuration, which affects its reactivity [10] [11]. The planar geometry of the amide group facilitates resonance interactions with the aromatic ring system, influencing the electron density distribution and subsequent reactivity patterns.

Activation Strategies

Recent advances in selective amide activation have opened new synthetic possibilities for aromatic amides [21]. These methods allow for the selective functionalization of the amide group under mild conditions, enabling transformations that were previously challenging or impossible.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Amide Hydrolysis | Acidic or basic conditions, elevated temperature | Benzoic acid + 3-aminoaniline | Nucleophilic attack at carbonyl |

| Reduction Reactions | LiAlH4, catalytic hydrogenation | Corresponding amines | Hydride reduction |

| Nucleophilic Substitution | Strong nucleophiles, forcing conditions | Substituted amides | Nucleophilic attack at carbonyl |

| Conformational Switching | Acid/base conditions | Different conformers | Protonation/deprotonation |